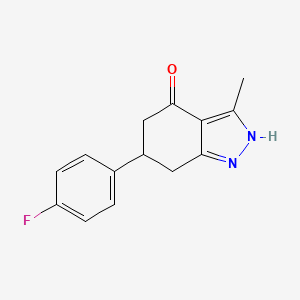

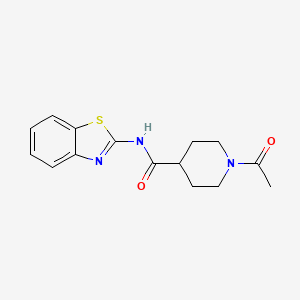

![molecular formula C14H12ClF3N2O B5316208 8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5316208.png)

8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline” is a chemical compound that is used for scientific research . It is also known by registry numbers ZINC000071762685, ZINC000071762686 .

Synthesis Analysis

The synthesis of quinoxaline derivatives, which “this compound” is likely a part of, has been extensively studied. Quinoxaline can be synthesized by adopting green chemistry principles . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly mentioned in the search results. However, it is a quinoline derivative, and quinoline is a nitrogen-containing heterocyclic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results. However, quinoxaline derivatives have been synthesized and tested for various activities . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results. However, it is a solid compound .

作用機序

The mechanism of action of “8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline” is not explicitly mentioned in the search results. However, quinolinediones, which this compound might be a part of, are involved in the inhibition of cell cycle progression at both G1 and G2/M phase. They are also involved in inhibiting the dephosphorylation and activation of cyclin-dependent kinases (Cdks) in vitro and in vivo .

Safety and Hazards

The safety data sheet for a similar compound, “6-Chloro-7-(2-morpholin-4-yl-ethylamino)quinoline-5,8-dione”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

Quinoxaline and its derivatives have many pharmaceutical and industrial purposes . This review contains newer quinoxaline derivatives against many targets, receptors, or microorganisms . This work comprises the study on quinoxaline as a core unit from the year 2002 to 2020 . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

特性

IUPAC Name |

4-(8-chloroquinolin-2-yl)-2-(trifluoromethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF3N2O/c15-10-3-1-2-9-4-5-12(19-13(9)10)20-6-7-21-11(8-20)14(16,17)18/h1-5,11H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXMKEBMHXOELL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C2=NC3=C(C=CC=C3Cl)C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,2-dimethyl-N-[(3-methylpyridin-2-yl)methyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5316131.png)

![3-(2-nitrophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5316133.png)

![1-(ethylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5316137.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5316148.png)

![2-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5316172.png)

![3-phenyl-5-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5316177.png)

![2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5316201.png)

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate](/img/structure/B5316203.png)

![2-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5316217.png)